Cas no 654073-32-2 (Azetidine-1-sulfonamide)

Azetidine-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a four-membered azetidine ring. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate or pharmacophore in drug discovery. The strained azetidine ring confers unique conformational properties, which can enhance binding affinity or modulate metabolic stability in bioactive molecules. The sulfonamide moiety offers opportunities for further functionalization, making it valuable for structure-activity relationship studies. Its compact structure and polar characteristics may improve solubility and bioavailability in lead optimization. Researchers utilize Azetidine-1-sulfonamide in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents, leveraging its balanced reactivity and scaffold diversity.
Azetidine-1-sulfonamide structure
Azetidine-1-sulfonamide structure
Product Name:Azetidine-1-sulfonamide
CAS No:654073-32-2
MF:C3H8N2O2S
MW:136.172819137573
MDL:MFCD18806627
CID:838936
PubChem ID:45080566
Update Time:2025-05-25

Azetidine-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinesulfonamide(9CI)
    • Azetidine-1-sulfonamide
    • 1-Azetidinesulfonamide
    • azetidine-1-sulphonamide
    • azetidine sulfonamide
    • STIUWSWFXIBBKI-UHFFFAOYSA-N
    • AK314465
    • EN300-383982
    • MFCD18806627
    • SCHEMBL1486989
    • C76047
    • DB-345693
    • SY045205
    • SB50684
    • DTXSID70664037
    • AC-31564
    • AKOS017344532
    • Z1093877718
    • 654073-32-2
    • DS-12130
    • CS-0029954
    • MDL: MFCD18806627
    • Inchi: 1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
    • InChI Key: STIUWSWFXIBBKI-UHFFFAOYSA-N
    • SMILES: S(N)(N1CCC1)(=O)=O

Computed Properties

  • Exact Mass: 136.03064868g/mol
  • Monoisotopic Mass: 136.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: -1

Experimental Properties

  • Boiling Point: 276.3±23.0°C at 760 mmHg

Azetidine-1-sulfonamide Security Information

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Azetidine-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:654073-32-2)Azetidine-1-sulfonamide
Order Number:A923852
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):198.0/594.0
Email:sales@amadischem.com

Additional information on Azetidine-1-sulfonamide

Introduction to Azetidine-1-sulfonamide (CAS No. 654073-32-2)

Azetidine-1-sulfonamide, a compound with the chemical identifier CAS No. 654073-32-2, represents a significant area of interest in the field of medicinal chemistry and pharmacology. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The molecule's core structure, featuring an azetidine ring substituted with a sulfonamide group, positions it as a versatile scaffold for further chemical modifications and biological investigations.

The azetidine ring is a five-membered saturated heterocycle, which distinguishes it from more common six-membered rings like pyridine or piperazine. This smaller ring system introduces conformational constraints that can influence the compound's interactions with biological targets. The presence of the sulfonamide group further enhances its pharmacological potential by providing a site for hydrogen bonding and dipole interactions, which are crucial for binding affinity and specificity.

In recent years, there has been a growing interest in sulfonamide derivatives as pharmacophores due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Azetidine-1-sulfonamide, in particular, has shown promise in preclinical studies as a potential lead compound for drug development. Its ability to modulate enzyme activity and receptor binding has been investigated in detail, providing insights into its mechanism of action.

One of the most compelling aspects of Azetidine-1-sulfonamide is its structural flexibility, which allows for the synthesis of a diverse range of analogs. By modifying substituents on the azetidine ring or the sulfonamide group, chemists can fine-tune the compound's properties to optimize its biological activity. This has led to the discovery of several novel derivatives with enhanced potency and selectivity. For instance, studies have demonstrated that certain modifications can improve binding affinity to specific enzymes or receptors, making these compounds more effective in therapeutic settings.

The synthesis of Azetidine-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by sulfonation and subsequent functional group transformations. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales, facilitating further research and development.

From a computational chemistry perspective, Azetidine-1-sulfonamide has been extensively studied using various modeling techniques. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its conformational behavior and interactions with biological targets. These studies have helped researchers predict potential drug candidates and optimize their design before experimental validation. The integration of computational tools with experimental approaches has significantly accelerated the drug discovery process.

Preclinical studies have shown that Azetidine-1-sulfonamide exhibits promising biological activity across multiple disease models. In particular, its anti-inflammatory properties have been highlighted in several in vitro assays, where it demonstrated significant inhibition of pro-inflammatory cytokine production. Additionally, early-stage clinical trials have reported encouraging results regarding its efficacy in treating certain inflammatory conditions. These findings underscore the compound's potential as a therapeutic agent.

The pharmacokinetic profile of Azetidine-1-sulfonamide is another critical aspect that has been thoroughly evaluated. Studies have indicated that the compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability and tissue distribution. Furthermore, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, although further long-term studies are needed to fully assess its safety profile.

In conclusion, Azetidine-1-sulfonamide (CAS No. 654073-32-2) is a structurally intriguing compound with significant potential in medicinal chemistry and drug development. Its unique properties make it an attractive scaffold for designing novel therapeutic agents with broad applications in human health. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for future clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:654073-32-2)Azetidine-1-sulfonamide
A923852
Purity:99%/99%
Quantity:1g/5g
Price ($):198.0/594.0
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